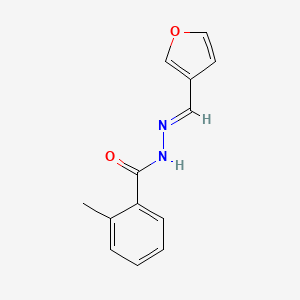![molecular formula C15H13ClN2O2 B5814796 2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)
2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide, also known as CMBC, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. CMBC is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It has also been suggested that this compound may act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and cell wall synthesis, respectively. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide has several advantages for laboratory experiments. It is relatively easy to synthesize and yields high purity this compound. This compound is also soluble in organic solvents, making it easy to work with in the laboratory. However, there are also limitations to using this compound in lab experiments. This compound is a highly reactive compound and must be handled with care. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of new antifungal and antibacterial agents based on this compound. Another area of interest is the development of new anticancer agents based on this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various scientific research fields.
Métodos De Síntesis
The synthesis of 2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 2-chlorobenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with ammonium carbonate to form the final product, this compound. This synthesis method has been found to be efficient and yields high purity this compound.
Aplicaciones Científicas De Investigación
2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide has been found to have potential applications in various scientific research fields. It has been studied for its antifungal, antibacterial, and anticancer properties. This compound has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
Propiedades
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-6-8-11(9-7-10)15(19)20-18-14(17)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQVINGMRXCSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5814720.png)

![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)


![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)



![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)